molecular formula C5H4ClN3O2 B112324 2-Amino-3-Chloro-5-Nitropyridine CAS No. 22353-35-1

2-Amino-3-Chloro-5-Nitropyridine

Cat. No. B112324
CAS RN: 22353-35-1
M. Wt: 173.56 g/mol
InChI Key: QVPFLVIBWRFJDL-UHFFFAOYSA-N
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Description

“2-Amino-3-Chloro-5-Nitropyridine” is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of “2-Amino-3-Chloro-5-Nitropyridine” involves several steps. One method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-Chloro-5-Nitropyridine” is characterized by the presence of an electron donor (amino) and an electron acceptor (nitro) group, which induce a high nonlinear optical (NLO) response .


Chemical Reactions Analysis

The reaction mechanism of “2-Amino-3-Chloro-5-Nitropyridine” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“2-Amino-3-Chloro-5-Nitropyridine” is a solid at room temperature and should be stored under inert gas due to its air sensitivity . It has a melting point of 193-197 °C . It is soluble in dimethylformamide .

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-3-Chloro-5-Nitropyridine is a notable component in the synthesis of various heterocyclic compounds. It's extensively studied for its biological activities. A review focused on aminopyridines, including 2-Amino-3-Chloro-5-Nitropyridine, underscores the significant research attention given to these compounds due to their diverse pharmacological activities. This review delves into the synthesis methods, complexation with metals, and the broad spectrum of biological activities these compounds exhibit. It's pointed out that the versatility in the pharmacological applications of aminopyridines has spurred researchers to explore their potential further, leading to the development of compounds with high bioactivity and lower toxicity (Orie, Duru, & Ngochindo, 2021).

Toxicity and Environmental Impact

While the focus of this query is on the applications of 2-Amino-3-Chloro-5-Nitropyridine in scientific research, it's essential to be aware of the broader context in which related compounds are used and studied. For instance, a case report on 5-bromo-2-nitropyridine, a related compound, highlights the toxic effects after exposure, emphasizing the importance of handling such compounds with care in industrial and laboratory settings. The reported case involved severe health complications after exposure, underlining the toxic potential of these compounds and the necessity for stringent safety measures during their utilization (Shi et al., 2022).

Safety And Hazards

“2-Amino-3-Chloro-5-Nitropyridine” is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPFLVIBWRFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597171
Record name 3-Chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-Chloro-5-Nitropyridine

CAS RN

22353-35-1
Record name 3-Chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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